Cromolyn sodium Cromolyn sodium Disodium cromoglycate is an organic sodium salt that is the disodium salt of cromoglycic acid. It has a role as an anti-asthmatic drug and a drug allergen. It contains a cromoglycate(2-).
Cromolyn Sodium is the sodium salt form of cromolyn, a mast cell stabilizer with anti-inflammatory activity. Cromolyn sodium probably interferes with the antigen-stimulated calcium transport across the mast cell membrane, thereby inhibiting mast cell release of histamine, leukotrienes, and other substances that cause hypersensitivity reactions. Cromolyn sodium also inhibits eosinophil chemotaxis.
A chromone complex that acts by inhibiting the release of chemical mediators from sensitized mast cells. It is used in the prophylactic treatment of both allergic and exercise-induced asthma, but does not affect an established asthmatic attack.
See also: Cromolyn (has active moiety).
Brand Name: Vulcanchem
CAS No.: 15826-37-6
VCID: VC20739930
InChI: InChI=1S/C23H16O11.Na/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);
SMILES: C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+]
Molecular Formula: C23H16NaO11
Molecular Weight: 491.4 g/mol

Cromolyn sodium

CAS No.: 15826-37-6

Cat. No.: VC20739930

Molecular Formula: C23H16NaO11

Molecular Weight: 491.4 g/mol

* For research use only. Not for human or veterinary use.

Cromolyn sodium - 15826-37-6

CAS No. 15826-37-6
Molecular Formula C23H16NaO11
Molecular Weight 491.4 g/mol
IUPAC Name disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate
Standard InChI InChI=1S/C23H16O11.Na/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);
Standard InChI Key PGJQILCRMPOZKE-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+]
Canonical SMILES C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O.[Na]

Pharmacological Properties

Mechanism of Action

Cromolyn sodium works primarily by inhibiting the release of inflammatory mediators such as histamine and leukotrienes from sensitized mast cells . Unlike antihistamines that block the effects of already released histamine, cromolyn sodium prevents the degranulation process itself, thereby stopping the allergic response at an earlier stage . This mechanism makes it effective in both immediate and late-phase allergic reactions.

The compound acts at the cell surface level, stabilizing the mast cell membrane and preventing the calcium influx required for degranulation . This action is particularly beneficial in conditions where mast cell activation plays a central pathophysiological role, such as allergic rhinitis, asthma, and mastocytosis.

Pharmacokinetics

Cromolyn sodium exhibits distinct pharmacokinetic properties that influence its clinical application. Key pharmacokinetic parameters include:

  • Absorption: Oral administration results in poor systemic absorption, with only 0.5-2% bioavailability . Similarly, less than 0.07% is absorbed from ophthalmic solutions .

  • Half-life: The compound has a relatively short half-life of approximately 80-90 minutes .

  • Bioavailability: Ranges from 0.5% to 2% depending on the route of administration .

  • Duration of Action: Despite its short half-life, the stabilizing effect on mast cells can persist for approximately 6 hours after administration .

  • Elimination: Approximately 98% of the administered dose is eliminated unchanged through feces, indicating minimal metabolism within the body .

The poor oral bioavailability explains why the onset of therapeutic effects may take two to six weeks with oral administration, as local tissue concentrations build up gradually over time .

Clinical Applications

FDA-Approved Indications

Cromolyn sodium has received approval for several clinical indications based on its mast cell stabilizing properties. The search results reveal it is currently used in the management of:

  • Respiratory Conditions: Bronchial asthma, particularly as a preventative medication .

  • Allergic Disorders: Allergic rhinitis, vernal conjunctivitis, keratitis, and keratoconjunctivitis .

  • Mastocytosis: A rare condition characterized by an abnormal accumulation of mast cells in the body's tissues, leading to skin and gastrointestinal symptoms .

  • Dermatological Conditions: Allergic dermatitis that can manifest as eczema .

Off-Label and Investigational Uses

Beyond its approved indications, clinical research has explored cromolyn sodium's potential in treating various other conditions:

  • Gastrointestinal Disorders: Studies have investigated its use in irritable bowel syndrome and inflammatory bowel conditions .

  • Pruritus and Urticaria: Research has examined topical and oral formulations for treating itching and hives .

  • Pyoderma Gangrenosum: A rare, painful ulcerative skin condition .

  • Mast Cell Activation Syndrome: A disorder characterized by repeated episodes of symptoms from mast cell mediator release .

  • Interstitial Cystitis: Limited studies have explored bladder instillations in women with this condition .

  • IgA Nephropathy: Research has shown potential for reducing proteinuria in some patients .

  • Sickle Cell Disease: Preliminary research indicates possible antisickling properties .

Formulations and Dosage

Available Formulations

Cromolyn sodium is available in multiple pharmaceutical formulations designed for different routes of administration:

FormulationRoute of AdministrationConcentration/StrengthCommon Applications
Inhalation solutionPulmonaryVariesAsthma prevention
Nasal sprayIntranasalVariesAllergic rhinitis
Ophthalmic solutionOcularVariesAllergic conjunctivitis
Oral capsulesOralVaries from 200-800 mg dailyMastocytosis, food allergies
Topical creamCutaneous1-4%Atopic dermatitis, pruritus
Rectal enemaRectal400 mg/dayChronic proctitis

Dosage Regimens

Dosing of cromolyn sodium varies by indication, formulation, and patient factors. From the literature review, the following dosage patterns have been documented:

  • Mastocytosis (Oral): Doses ranging from 405 mg/day to 800 mg/day for extended periods .

  • Allergic Rhinitis (Nasal): Standard dosing as per product labeling .

  • Pruritus/Urticaria: Oral doses ranging from 405-800 mg/day for 4-8 weeks, or topical application of 1-4% cream/emulsion for up to 4 weeks .

  • Chronic Proctitis: Oral capsules at 300 mg/day for 4 weeks or rectal enema at 400 mg/day for 4 weeks .

  • Exercise-Induced Asthma: Oral doses ranging from 200-800 mg/day for short durations (approximately 2 days) .

  • Recalcitrant Idiopathic Vulvar Vestibulitis: Topical 4% cream for 3 months .

Clinical Evidence and Research Findings

Efficacy in Primary Indications

The systematic literature review identified 88 studies published between 1971 and 2019, encompassing 76 experimental studies, 1 observational study, and 11 descriptive studies . These studies were conducted across multiple countries including Australia, Canada, Denmark, France, Germany, Hungary, Iran, and others .

For its primary indications, the evidence supports:

  • Asthma Management: Multiple studies confirm efficacy in preventing bronchospasm, particularly in exercise-induced asthma .

  • Allergic Rhinitis: Evidence supports its use in reducing nasal symptoms of seasonal and perennial allergic rhinitis .

  • Mastocytosis: Research confirms benefits in reducing symptoms associated with mast cell activation .

Emerging Applications

The literature review identified several emerging applications with varying levels of evidence:

  • Gastrointestinal Disorders: Some studies suggest benefits in irritable bowel syndrome and inflammatory bowel disease, though results are mixed .

  • Dermatological Conditions: Evidence supports potential benefits in atopic dermatitis, pyoderma gangrenosum, and certain forms of pruritus .

  • Interstitial Cystitis: A study using bladder instillations of 40 mg/4mL of cromolyn sodium 4% solution with 50 mL of 0.5% Marcaine® showed significant improvement in symptoms among 10 women with this condition .

  • IgA Nephropathy: A randomized study of 30 patients showed that 1200 mg/day of oral cromolyn sodium significantly reduced proteinuria compared to control after 16 weeks of treatment .

Regulatory Status and Product Availability

Cromolyn sodium is available in various formulations across multiple regulatory jurisdictions. The University of Maryland report indicates that medicine registers of 13 countries/regions were searched for product availability, including the US, Canada, European Union, United Kingdom, Ireland, Belgium, Latvia, Australia, New Zealand, Saudi Arabia, Abu Dhabi, Hong Kong, and Namibia .

In the United States, some formulations of cromolyn sodium are available over-the-counter (OTC), particularly for allergic rhinitis, while others require a prescription . The specific regulatory status varies by formulation, concentration, and intended clinical use.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator